molecular formula C11H10ClNO2 B105198 Chlorbufam CAS No. 1967-16-4

Chlorbufam

Cat. No.: B105198
CAS No.: 1967-16-4
M. Wt: 223.65 g/mol
InChI Key: ULBXWWGWDPVHAO-UHFFFAOYSA-N
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Description

Chlorbufam is a carbamate herbicide known for its high solubility in water and various organic solvents. It has a low volatility and a high potential for leaching into groundwater. This compound is moderately persistent in soil systems and has low mammalian oral toxicity. It was primarily used for pre-emergence control of grasses and broad-leaved weeds in crops such as vegetables, beet crops, and ornamentals .

Mechanism of Action

Target of Action

Chlorbufam primarily targets cholinesterase , also known as acetylcholinesterase (AChE) . This enzyme plays a crucial role in the nervous system, where it is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

This compound acts as a cholinesterase inhibitor . By suppressing the action of acetylcholinesterase, this compound interferes with the normal function of the nervous system . Normally, acetylcholinesterase breaks down acetylcholine to terminate signal transmission. When this enzyme is inhibited, acetylcholine accumulates, leading to overstimulation of the nerves .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine. By inhibiting acetylcholinesterase, this compound disrupts the normal functioning of this pathway, leading to an excess of acetylcholine and overstimulation of cholinergic nerves .

Pharmacokinetics

Factors such as how well the compound is absorbed into the bloodstream, how it is distributed within the body, how it is metabolized, and how it is excreted all play a role in determining its pharmacokinetic profile .

Result of Action

The molecular effect of this compound’s action is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine . On a cellular level, this results in overstimulation of nerve cells due to the continuous presence of acetylcholine . This overstimulation can lead to various symptoms, including excessive salivation and eye-watering .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is highly soluble in water and many organic solvents . It has a low volatility and, based on its chemical properties, it has a high potential for leaching to groundwater . It is moderately persistent in soil systems . These properties suggest that this compound’s action can be influenced by factors such as soil composition, rainfall, and temperature .

Biochemical Analysis

Biochemical Properties

Chlorbufam is known to be a cholinesterase or acetylcholinesterase (AChE) inhibitor . This means that this compound can suppress the action of acetylcholinesterase, an enzyme that plays a crucial role in nerve function. By inhibiting this enzyme, this compound can interfere with nerve signal transmission, making it a potent neurotoxin .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with acetylcholinesterase. This compound binds to this enzyme and inhibits its activity, thereby disrupting the breakdown of acetylcholine, a neurotransmitter essential for nerve signal transmission . This leads to an accumulation of acetylcholine, resulting in overstimulation of the nerves.

Temporal Effects in Laboratory Settings

Given its chemical properties, it is likely that this compound is moderately persistent in soil systems . This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies.

Preparation Methods

Chlorbufam is synthesized through the reaction of 3-chlorophenyl isocyanate with 1-methyl-2-propyn-1-ol. The reaction typically occurs under controlled conditions to ensure the formation of the desired carbamate ester. Industrial production methods involve the use of high-purity reagents and solvents to achieve a high yield and purity of the final product .

Chemical Reactions Analysis

Chlorbufam undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water, oxidizing agents, and light sources for photodegradation. The major products formed from these reactions are typically simpler organic compounds and inorganic by-products .

Scientific Research Applications

Chlorbufam has been extensively studied for its impact on plant growth, development, and soil microbial communities. It has also been used to investigate the effects of herbicides on aquatic ecosystems and human health. In addition, this compound has been employed in studies related to the inhibition of acetolactate synthase, an enzyme crucial for the biosynthesis of amino acids such as valine and isoleucine .

Comparison with Similar Compounds

Chlorbufam is similar to other carbamate herbicides such as chlorpropham and isoproturon. it is unique in its specific chemical structure and mode of action. Chlorpropham, for example, is used as a plant growth regulator and herbicide, while isoproturon is primarily used for controlling annual grasses and broad-leaved weeds in cereal crops .

Similar Compounds

  • Chlorpropham
  • Isoproturon
  • Chlorotoluron

This compound’s unique combination of high solubility, low volatility, and specific mode of action makes it a valuable compound for various agricultural and scientific applications.

Properties

IUPAC Name

but-3-yn-2-yl N-(3-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10ClNO2/c1-3-8(2)15-11(14)13-10-6-4-5-9(12)7-10/h1,4-8H,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBXWWGWDPVHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)OC(=O)NC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
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DSSTOX Substance ID

DTXSID6041769
Record name Chlorbufam
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Molecular Weight

223.65 g/mol
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Physical Description

Colorless solid; [HSDB]
Record name Chlorbufam
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Solubility

Solubility at 20 °C - methanol (286 g/Kg); acetone (280 g/Kg); ethanol (95 g/Kg), In water, 540 mg/L at 20 °C
Record name CHLORBUFAM
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Density

Density 1.22 /Technical grade/
Record name CHLORBUFAM
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Vapor Pressure

0.0000158 [mmHg], 2.1 m Pa /1.58X10-5 mm Hg/ at 20 °C
Record name Chlorbufam
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Color/Form

Colorless crystals

CAS No.

1967-16-4
Record name Chlorbufam
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Record name Chlorbufam [BSI:ISO]
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Record name Chlorbufam
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Record name Chlorbufam
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Record name CHLORBUFAM
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Melting Point

45-46 °C
Record name CHLORBUFAM
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1739
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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